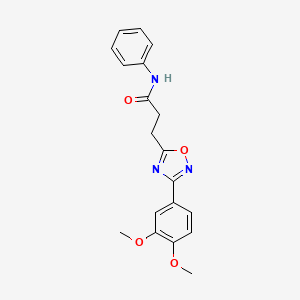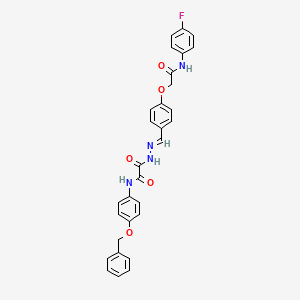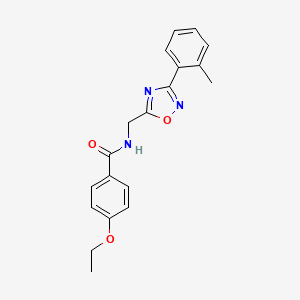
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPOP and is a derivative of 1,2,4-oxadiazole. The chemical structure of DPOP consists of a phenylpropanamide group attached to an oxadiazole ring, which is further substituted with a dimethoxyphenyl group.
作用機序
The exact mechanism of action of DPOP is not fully understood. However, it is believed that DPOP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. DPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in inflammation and pain. DPOP has also been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
DPOP has been shown to possess significant anti-inflammatory and analgesic properties. In animal studies, DPOP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DPOP has also been shown to reduce the levels of prostaglandins, which play a key role in inflammation and pain. In addition, DPOP has been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
The advantages of using DPOP in lab experiments include its relatively simple synthesis, high purity, and low toxicity. However, one of the limitations of using DPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the research on DPOP. One potential direction is the development of new drugs based on the structure of DPOP. Another potential direction is the use of DPOP as a fluorescent probe for the detection of various biomolecules. Additionally, the use of DPOP as a building block for the synthesis of new materials and polymers is another potential direction for future research.
合成法
The synthesis of DPOP involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol with N-phenylpropanamide in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield DPOP. The synthesis of DPOP is a relatively simple process, and the compound can be obtained in good yields.
科学的研究の応用
DPOP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DPOP has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, DPOP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, DPOP has been used as a fluorescent probe for the detection of various biomolecules.
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(12-16(15)25-2)19-21-18(26-22-19)11-10-17(23)20-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNKJJXTRIVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)





![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)


